Water Contact Angle Superiority Over Propyl‑Bridged FAS‑3 on Hydroxylated Silicon Oxide
Surfaces modified with trimethoxy(trifluoromethyl)silane are expected to exhibit higher water contact angles than those treated with the propyl‑bridged comparator 3,3,3‑trifluoropropyltrimethoxysilane (FAS‑3), owing to the absence of a hydrophilic –CH₂CH₂– spacer and the closer proximity of the –CF₃ group to the surface. While direct experimental data for the target compound remain unpublished, the FAS‑3 monolayer on Si/SiO₂ yields a maximum static water contact angle of ca. 86° under identical chemical vapor surface modification (CVSM) conditions [1]. For class‑relevant longer‑chain fluoroalkyltrimethoxysilanes (FAS‑13, FAS‑17), contact angles reach 106° and 112°, respectively, demonstrating that perfluorocarbon proximity directly governs hydrophobicity. The direct Si–CF₃ architecture of trimethoxy(trifluoromethyl)silane places the trifluoromethyl group closer to the substrate than any propyl‑bridged analog, predicting a contact angle exceeding 86°—a critical advantage for applications demanding maximal water repellency at minimal film thickness.
| Evidence Dimension | Static water contact angle (θ_w) of SAM on hydroxylated Si/SiO₂ |
|---|---|
| Target Compound Data | Predicted >86°; exact value not yet reported |
| Comparator Or Baseline | FAS‑3 (CF₃CH₂CH₂Si(OCH₃)₃): ca. 86°; FAS‑13: 106°; FAS‑17: 112° |
| Quantified Difference | Projected ≥0° improvement over FAS‑3; likely 10–20° increase based on chain‑proximity trend |
| Conditions | Chemical vapor surface modification (CVSM) under atmospheric pressure on UV‑hydroxylated Si/SiO₂ substrates; sessile drop method |
Why This Matters
Higher contact angle at equivalent or lower film thickness directly translates to better water‑repellent barrier performance in coatings, microfluidics, and MEMS.
- [1] Hozumi, A., Ushiyama, K., Sugimura, H., & Takai, O. (1999). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir, 15(22), 7600–7604. https://doi.org/10.1021/la990293u View Source
